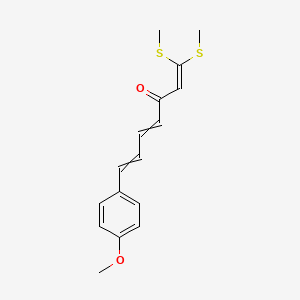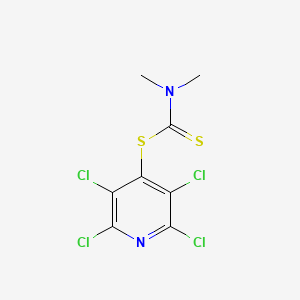
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with four chlorine atoms and an ester group derived from carbamodithioic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester typically involves the esterification of carbamodithioic acid with 2,3,5,6-tetrachloro-4-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学研究应用
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
作用机制
The mechanism of action of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms or pests, leading to their death. The exact molecular pathways involved depend on the specific application and target organism.
相似化合物的比较
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar in structure but lacks the pyridine ring and chlorine substitutions.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups, leading to different chemical properties.
1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, dimethyl ester: Similar in having tetrachloro substitutions but differs in the core structure.
Uniqueness
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is unique due to the combination of the carbamodithioic ester group with a highly substituted pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
154355-31-4 |
|---|---|
分子式 |
C8H6Cl4N2S2 |
分子量 |
336.1 g/mol |
IUPAC 名称 |
(2,3,5,6-tetrachloropyridin-4-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H6Cl4N2S2/c1-14(2)8(15)16-5-3(9)6(11)13-7(12)4(5)10/h1-2H3 |
InChI 键 |
BDINIHLLICVOEI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=S)SC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



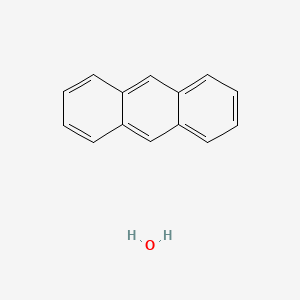
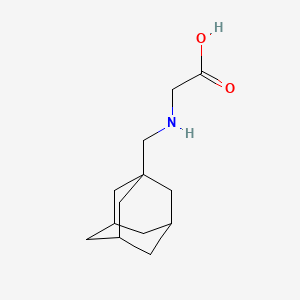
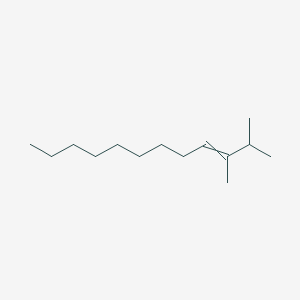
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)



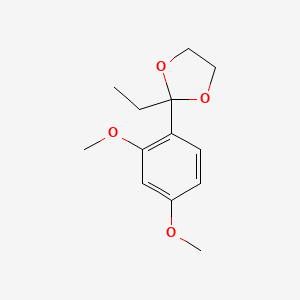
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)



